molecular formula C4H8BrNO2S B6209247 3-bromo-1-methanesulfonylazetidine CAS No. 2731007-08-0

3-bromo-1-methanesulfonylazetidine

Cat. No.: B6209247
CAS No.: 2731007-08-0
M. Wt: 214.1
InChI Key:
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Description

3-Bromo-1-methanesulfonylazetidine is a four-membered nitrogen-containing heterocycle with a bromine atom and a methanesulfonyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methanesulfonylazetidine typically involves the reaction of azetidine with bromine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Azetidine Formation: Azetidine can be synthesized from the cyclization of 1,3-diaminopropane.

    Bromination: The azetidine ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Methanesulfonylation: The brominated azetidine is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methanesulfonylazetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 1-methanesulfonylazetidine.

    Oxidation: Oxidative reactions can modify the methanesulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are utilized.

Major Products Formed

    Nucleophilic Substitution: Substituted azetidines with various functional groups.

    Reduction: 1-Methanesulfonylazetidine.

    Oxidation: Oxidized derivatives of the methanesulfonyl group or the azetidine ring.

Scientific Research Applications

3-Bromo-1-methanesulfonylazetidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.

    Organic Synthesis: The compound is used in the synthesis of complex heterocycles and as a precursor for other functionalized azetidines.

    Material Science: It is explored for its potential in creating novel materials with unique properties.

    Catalysis: The compound’s reactivity makes it useful in catalytic processes, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism of action of 3-bromo-1-methanesulfonylazetidine involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methanesulfonyl group provide sites for chemical modifications, enabling the compound to participate in various reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound without the bromine and methanesulfonyl groups.

    3-Bromoazetidine: Lacks the methanesulfonyl group.

    1-Methanesulfonylazetidine: Lacks the bromine atom.

Uniqueness

3-Bromo-1-methanesulfonylazetidine is unique due to the presence of both the bromine atom and the methanesulfonyl group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.

Properties

CAS No.

2731007-08-0

Molecular Formula

C4H8BrNO2S

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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